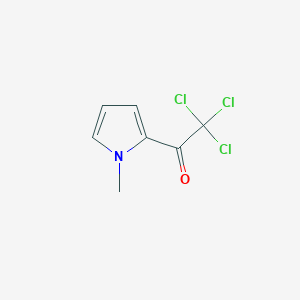

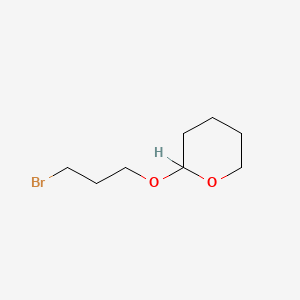

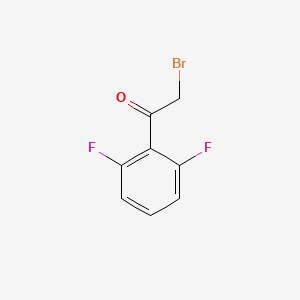

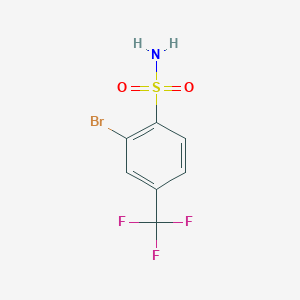

![molecular formula C12H11ClN2O3 B1272900 4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸 CAS No. 827014-22-2](/img/structure/B1272900.png)

4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a derivative of oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. For instance, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was achieved by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid . This method could potentially be adapted for the synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 4-amino-3(4-chlorophenyl) butanoic acid, were studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy . The molecular electronic energy, geometrical structure, and vibrational spectra were computed at different levels of theory, providing a detailed understanding of the molecular structure. These computational methods could be applied to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid to predict its structure and properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new heterocyclic compounds with antimicrobial and antifungal activities . The chloropyridazine derivative obtained from this reaction exhibited unique reactivity towards different nucleophiles, such as hydrazine hydrate and anthranilic acid. These findings suggest that 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid may also undergo interesting chemical reactions that could lead to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be inferred from studies on similar compounds. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid provided insights into the potential energy distribution and the expected range of wave numbers for various modes . Additionally, the first order hyperpolarizability and related properties of the molecule were calculated, indicating the stability of the molecule and the occurrence of intramolecular charge transfer. These analyses are crucial for understanding the reactivity and potential applications of oxadiazole derivatives, including 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.

科学研究应用

合成和表征

- 4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸是一种化学实体,可用于合成和表征以供各种应用。例如,通过光谱和元素分析合成和表征了一个相关化合物,5-[3-(1H-吲哚-3-基)丙基]-1,3,4-噁二唑-2-硫醇。这些分子显示出潜在的尿酶抑制剂作用,并对细胞膜显示出轻微的细胞毒性,表明它们在药物设计项目中的实用性 (Nazir et al., 2018)。

生物活性

- 含有1,2,4-噁二唑环的化合物,类似于4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸,已被研究其生物活性。例如,带有N-苯基马来酰亚胺和N-苯基琥珀酰亚胺基团的类似物对一系列11种细胞系表现出抗肿瘤活性,展示了这类化合物的潜在生物有效性 (Maftei et al., 2013)。

抗氧化活性

- 已合成并测试了相关噁二唑化合物的抗氧化性质。例如,带有2,6-二叔丁基苯酚基团的化合物显示出显著的自由基清除能力,表明4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸衍生物的潜在抗氧化应用 (Shakir et al., 2014)。

杀螨活性

- 关于合成光学纯1,3,4-噁二唑-2(3H)-酮,包括4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸衍生物的研究显示出对二斑叶螨的高卵虫活性。这突显了其在杀螨配方中的潜在应用 (Bosetti et al., 1994)。

抗菌评价

- 噁二唑衍生物已被评估其对革兰氏阴性和革兰氏阳性细菌的抗菌活性。结构类似于4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸的化合物对细菌菌株显示出中等抑制效果,表明它们在抗菌研究中的相关性 (Rehman et al., 2016)。

杀真菌活性

- N'-(5-芳基-1,3,4-噁二唑-2-基)乙酰硫脲,与感兴趣的化合物相关,已被合成并测试其杀真菌活性。其中一些化合物显示出良好的杀真菌活性,表明4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸衍生物在杀真菌剂开发中的潜力 (Wang et al., 2006)。

抗糖尿病潜力

- 类似于4-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丁酸结构的吲哚基噁二唑骨架已被评估为抗糖尿病剂。这些化合物显示出显著的α-葡萄糖苷酶抑制作用,表明它们在糖尿病治疗中的潜在应用 (Nazir et al., 2018)。

安全和危害

属性

IUPAC Name |

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c13-9-5-2-1-4-8(9)12-14-10(18-15-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFICMBNADKWMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388018 |

Source

|

| Record name | 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid | |

CAS RN |

827014-22-2 |

Source

|

| Record name | 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。